molecular formula C18H16N2O4S B4585461 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one CAS No. 6527-45-3

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B4585461
CAS No.: 6527-45-3
M. Wt: 356.4 g/mol
InChI Key: QNBSCHJIPQDANK-FPJCIRPISA-N
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Description

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-amino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For instance, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

Uniqueness

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-14-6-4-3-5-12(14)20-17(22)16(25-18(20)19)10-11-7-8-13(21)15(9-11)24-2/h3-10,19,21H,1-2H3/b16-10+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSCHJIPQDANK-FPJCIRPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366828
Record name ZINC04580478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6527-45-3
Record name ZINC04580478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one

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